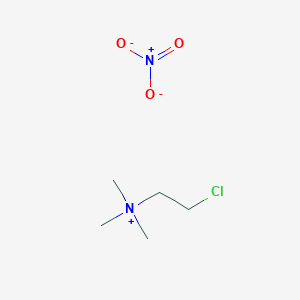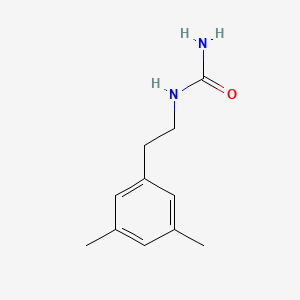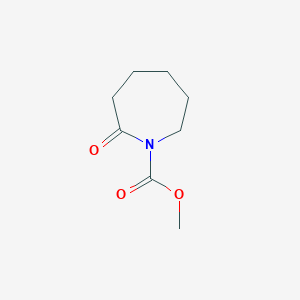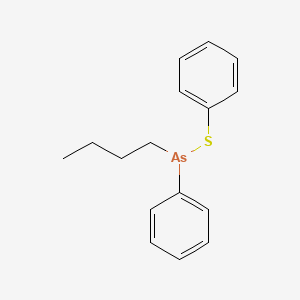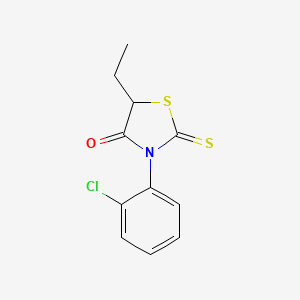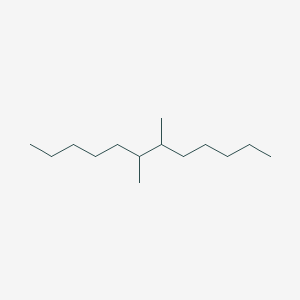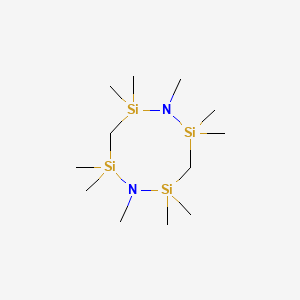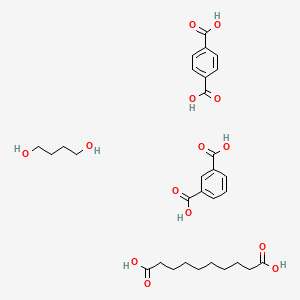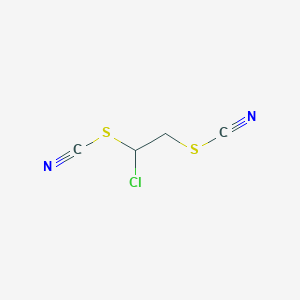
Chloroethylene bisthiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroethylene bisthiocyanate is an organosulfur compound with the molecular formula C4H3ClN2S2 It is characterized by the presence of a chloroethylene group and two thiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethylene bisthiocyanate can be synthesized through the reaction of chloroethylene with thiocyanate salts under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of chloroethylene with thiocyanate salts. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethylene bisthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethylene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the chloroethylene group can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The thiocyanate groups can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including substituted chloroethylene derivatives, addition products, and oxidized or reduced thiocyanate compounds.
Wissenschaftliche Forschungsanwendungen
Chloroethylene bisthiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Biological Research: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Industrial Applications: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of chloroethylene bisthiocyanate involves its interaction with molecular targets through its reactive functional groups. The chloroethylene group can form covalent bonds with nucleophiles, while the thiocyanate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Vinyl Chloride (Chloroethylene): Shares the chloroethylene group but lacks the thiocyanate groups.
Thiophosgene: Contains sulfur and chlorine but has a different structure and reactivity.
Dichloromethane: A chlorinated solvent with different chemical properties.
Uniqueness: Chloroethylene bisthiocyanate is unique due to the presence of both chloroethylene and thiocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple research fields make it a valuable compound in scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
24689-89-2 |
|---|---|
Molekularformel |
C4H3ClN2S2 |
Molekulargewicht |
178.7 g/mol |
IUPAC-Name |
(1-chloro-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C4H3ClN2S2/c5-4(9-3-7)1-8-2-6/h4H,1H2 |
InChI-Schlüssel |
SJCSGFWXVSRSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(SC#N)Cl)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




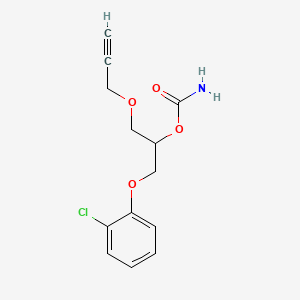
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)

